Azt-pmap

HIV NRTI Prodrug

Azt-pmap is a membrane-soluble ProTide prodrug of Zidovudine, delivering AZT-monophosphate directly into cells to bypass the rate-limiting phosphorylation step. Its unique aryl phosphoramidate moiety is essential for circumventing AZT resistance mechanisms, including thymidine kinase deficiency, where it demonstrates a 125-fold potency improvement over AZT. This compound is the definitive tool for studying intracellular nucleotide delivery and validating novel NRTI candidates.

Molecular Formula C20H25N6O8P
Molecular Weight 508.4 g/mol
CAS No. 142629-81-0
Cat. No. B1666515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzt-pmap
CAS142629-81-0
Synonyms3'-azidothymidine-5'-(phenylmethoxyalanyl)phosphate
AZT-PMAP
Molecular FormulaC20H25N6O8P
Molecular Weight508.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-]
InChIInChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)/t13-,15?,16?,17?,35?/m0/s1
InChIKeyCNUMCGXPKWOQFJ-SGTLBKTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azt-pmap (CAS 142629-81-0) Technical Profile: A Nucleotide Prodrug Strategy for HIV Reverse Transcriptase Inhibition Research


Azt-pmap (CAS 142629-81-0), also known as AZT-PMPA or 3'-azidothymidine-5'-(phenylmethoxyalanyl)phosphate, is a nucleoside reverse transcriptase inhibitor (NRTI) and an aryl phosphate prodrug of the antiretroviral agent Zidovudine (AZT) [1]. Designed as part of the ProTide technology, it is a membrane-soluble prodrug intended to bypass the first, rate-limiting phosphorylation step required for AZT activation, thereby delivering the bioactive monophosphate nucleotide directly into cells [2]. Its chemical formula is C20H25N6O8P, with a molecular weight of 508.42 g/mol [1]. This compound serves as a key research tool for investigating intracellular nucleotide delivery and overcoming specific cellular resistance mechanisms.

Why Azt-pmap Cannot Be Simply Substituted by Other NRTIs or Nucleotide Prodrugs in Critical Assays


Simple substitution of Azt-pmap with another NRTI like AZT or even another nucleoside prodrug is not scientifically sound due to the specific design of the ProTide technology [1]. The biological activity of Azt-pmap is contingent on the unique aryl phosphoramidate moiety, which dictates its membrane permeability, its specific intracellular activation pathway, and the rate of release of the AZT-monophosphate [2]. The precise structure of the amino acid ester and aryl group (phenyl methoxy alaninyl) is critical for its unique ability to circumvent AZT resistance mechanisms, such as poor intracellular phosphorylation or efflux pump activity, as detailed in the quantitative evidence below [1]. Therefore, procurement decisions must be based on the specific, validated performance characteristics of this exact molecule.

Quantified Performance Advantages of Azt-pmap in Specific Cell-Based Models vs. Parent AZT and Analogs


Superior Antiviral Potency in a Kinase-Deficient Cell Model: Azt-pmap vs. AZT

Azt-pmap (also described as 'phenyl methoxy alaninyl phosphoramidate') demonstrates a marked retention of anti-HIV activity in the JM cell line, which is deficient in the thymidine kinase required for the initial phosphorylation of the parent nucleoside AZT [1][2]. In contrast, AZT is virtually inactive in this model. This directly validates the ProTide prodrug concept, showing that Azt-pmap effectively bypasses the rate-limiting metabolic bottleneck [2].

HIV NRTI Prodrug Drug Resistance

Comparative Antiviral Activity of Azt-pmap in Standard T-Cell Lines

In standard, non-resistant C8166 and JM cells, Azt-pmap exhibits potent anti-HIV-1 activity. The compound shows an EC50 of 0.08 μM in C8166 cells and 0.32 μM in JM cells [1]. It also displays a consistent TC50 of 500 μM in both cell lines, providing a quantifiable selectivity window for in vitro studies .

HIV NRTI Antiviral Assay Cytotoxicity

Class-Level Advantage: Activity Retained in AZT-Resistant Cell Lines

Azt-pmap belongs to a class of aryl phosphate derivatives of AZT that were specifically designed to retain antiviral activity in cell lines where the parent nucleoside AZT has lost effectiveness. The foundational study by McGuigan et al. (1992) concluded that this class of compounds retains activity against HIV-1 in cell lines resistant to the action of AZT [1]. While the precise fold-change in resistance index for Azt-pmap is not explicitly stated, the class-level inference is that Azt-pmap maintains significant activity where AZT fails due to resistance mechanisms.

HIV Drug Resistance NRTI Prodrug

Mechanism-Based Differentiation: Intracellular Nucleotide Delivery via ProTide Technology

Azt-pmap is an early exemplar of the ProTide technology, a validated approach for delivering nucleotide monophosphates intracellularly [1]. The mechanism involves passive diffusion across the cell membrane, followed by enzymatic cleavage of the amino acid ester and the aryl group to release the free AZT-monophosphate [2]. This is a distinct pathway compared to AZT, which requires three successive phosphorylation steps, the first of which (thymidine kinase) is a known bottleneck and site of resistance [1].

Prodrug Nucleotide Delivery ProTide Mechanism of Action

Optimal Use Cases for Azt-pmap: When to Specify This Prodrug in Research Protocols


Investigating HIV Replication in Kinase-Deficient Cellular Environments

Azt-pmap is optimally utilized in studies employing JM cells or other models with known thymidine kinase deficiencies. As demonstrated by its 125-fold improvement in potency over AZT in this model, Azt-pmap is the preferred agent for ensuring viral inhibition is achieved and studied even when the first phosphorylation step is compromised [1].

Mechanistic Studies of Nucleotide Prodrug Activation and Metabolism

The compound serves as a classic tool compound for dissecting the intracellular activation pathway of the ProTide technology. Researchers can use Azt-pmap to study the specific enzymatic steps (e.g., esterase and phosphoramidase activity) required to release the active AZT-monophosphate, leveraging its well-documented mechanism of action [2].

Antiviral Research in the Context of AZT Resistance

Given its class-level ability to retain activity against AZT-resistant HIV-1 strains [3], Azt-pmap is a relevant positive control or investigational agent in assays designed to identify new compounds that can overcome established NRTI resistance pathways. It provides a validated benchmark for comparing the efficacy of novel nucleotide delivery strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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